molecular formula C16H18N2O B4389702 N-(3-METHYLPHENYL)-N'-PHENETHYLUREA

N-(3-METHYLPHENYL)-N'-PHENETHYLUREA

Cat. No.: B4389702
M. Wt: 254.33 g/mol
InChI Key: XPNKFUHPZHWLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylphenyl)-N'-phenethylurea is a urea derivative featuring a 3-methylphenyl group and a phenethyl group attached to the nitrogen atoms of the urea scaffold. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, anticancer properties, and herbicidal effects. The structural flexibility of the urea moiety allows for modifications that significantly alter physicochemical and biological properties, making it a valuable template in medicinal and agrochemical research .

Properties

IUPAC Name

1-(3-methylphenyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-13-6-5-9-15(12-13)18-16(19)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNKFUHPZHWLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Urea Derivatives

Urea derivatives vary based on substituents attached to the nitrogen atoms. Key structural analogues include:

Compound Name Substituents Key Properties/Activities Reference
N-(3-Methylphenyl)-N'-phenethylurea 3-methylphenyl, phenethyl Not explicitly stated in evidence
N-(4-Cyanophenyl)-N'-phenylurea 4-cyanophenyl, phenyl Diverse applications (unspecified)
N,N-Dimethyl-N'-(3-(trifluoromethyl)phenyl)urea 3-trifluoromethylphenyl, dimethyl Herbicide (fluometuron)
N-Mesityl-N′-(3-methylphenyl)urea mesityl, 3-methylphenyl Synthesized for enzyme inhibition studies
N-(4-Methyl-3-phenyl-benzodiazepin-2-yl)-N'-phenylurea Benzodiazepine-linked, phenyl Pharmacological potential (structural complexity)
  • Electron-Withdrawing Groups (e.g., cyano, trifluoromethyl): N-(4-Cyanophenyl)-N'-phenylurea and fluometuron exhibit altered electronic properties, which could influence binding interactions in biological systems. The trifluoromethyl group in fluometuron enhances herbicidal activity due to increased stability and bioavailability . Bulkier Substituents (e.g., mesityl, benzodiazepine): N-Mesityl derivatives (e.g., N-mesityl-N′-(3-methylphenyl)urea) and benzodiazepine-linked ureas may exhibit steric hindrance, affecting target selectivity or metabolic stability.
Enzyme Inhibition and Anticancer Activity
Herbicidal Activity
  • In contrast, N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (fluometuron) is a potent herbicide, emphasizing the importance of substituent choice .

Physicochemical Properties

  • HOMO Energy Levels : Although direct data for urea derivatives are lacking, acridone-based hole-transporting materials (e.g., TPD) with 3-methylphenyl groups exhibit favorable HOMO levels for OLED applications, suggesting that similar substituents in ureas might influence electronic properties .
  • Solubility and Stability: The phenethyl group in this compound likely enhances solubility in non-polar media compared to purely aromatic ureas (e.g., N-(4-cyanophenyl)-N'-phenylurea) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-METHYLPHENYL)-N'-PHENETHYLUREA
Reactant of Route 2
Reactant of Route 2
N-(3-METHYLPHENYL)-N'-PHENETHYLUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.